N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine
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Overview
Description
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine is a synthetic organic compound that features a cyclopropylmethyl group, a methylsulfonylethyl group, and a prop-2-yn-1-amine backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Methylsulfonylethyl Group: This step might involve sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol.
Assembly of the Prop-2-yn-1-amine Backbone: This can be synthesized through alkylation reactions, where an alkyne reacts with an amine under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Alkylated or acylated amines
Scientific Research Applications
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine may have applications in various fields:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine: can be compared with other amines, sulfonyl compounds, and alkynes.
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the sulfonyl and alkyne functionalities.
Methylsulfonylethylamine: Contains the sulfonyl and ethylamine groups but lacks the cyclopropyl and alkyne functionalities.
Propargylamine: Features the prop-2-yn-1-amine backbone but lacks the cyclopropylmethyl and sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its individual components.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-(2-methylsulfonylethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-3-6-11(9-10-4-5-10)7-8-14(2,12)13/h1,10H,4-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJMTGFVQEEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN(CC#C)CC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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